
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a boronate ester group. These structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Preparation of the Boronate Ester: The boronate ester is synthesized by reacting 2-fluoro-4-bromophenylboronic acid with bis(pinacolato)diboron in the presence of a palladium catalyst.
Formation of the Acryloyl Intermediate: The acryloyl intermediate is prepared by reacting ethyl acrylate with a suitable base, such as potassium carbonate, under an inert atmosphere.
Coupling Reaction: The final step involves coupling the boronate ester with the acryloyl intermediate using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(2-fluoro-4-hydroxyphenyl)acrylate.
Reduction: Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is primarily attributed to its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of biological systems. Additionally, the fluoro-substituted phenyl ring can interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(E)-Ethyl 3-(2-fluoro-4-bromophenyl)acrylate: Lacks the boronate ester group, making it less versatile in chemical reactions.
(E)-Ethyl 3-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and applications.
Uniqueness
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to the presence of both the fluoro-substituted phenyl ring and the boronate ester group. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
Biological Activity
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS No. 1198615-65-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
It has a molecular weight of approximately 320.16 g/mol. The presence of a dioxaborolane moiety suggests potential interactions with biological targets that involve boron chemistry.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dioxaborolane have been reported to possess activity against various strains of bacteria and fungi. While specific data on this compound is limited, the presence of fluorine and boron may enhance its biological efficacy through increased lipophilicity and potential interactions with microbial enzymes.
Anticancer Properties
Research indicates that compounds containing acrylate functionalities often demonstrate cytotoxic effects against cancer cell lines. For example:
- In vitro studies have shown that acrylate derivatives can inhibit cell proliferation in various cancer models.
- IC50 values for similar compounds have been reported in the range of 1–10 µM against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).
A comparative study demonstrated that compounds similar to this compound exhibited better selectivity indices compared to standard chemotherapeutics like 5-Fluorouracil.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | MCF-7 | 7.5 | 8.0 |
Compound B | MDA-MB-231 | 9.0 | 6.5 |
(E)-Ethyl 3-(2-fluoro...) | MCF-7 | TBD | TBD |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data for this compound is not widely available:
- General trends suggest that compounds with similar structures may exhibit moderate to high bioavailability depending on their lipophilicity.
Toxicological assessments are critical for evaluating safety profiles. In preliminary studies on structurally related compounds:
- Acute toxicity tests indicated acceptable safety margins at doses up to 800 mg/kg in animal models.
Case Studies
Several case studies highlight the potential therapeutic applications of related compounds:
- Study on Antibacterial Activity : A derivative with a similar dioxaborolane structure showed significant inhibition against MRSA with an MIC value of 4 µg/mL.
- Anticancer Efficacy : In vivo studies demonstrated that a structurally analogous compound reduced tumor size in xenograft models by over 50% when administered at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?
- Methodology : The compound can be synthesized via a multi-step procedure. A reported method involves:
Coupling reaction : Reacting a fluorophenylboronic ester precursor with ethyl acrylate under palladium catalysis (e.g., Pd(PPh₃)₄) in 1,4-dioxane at 90°C under inert atmosphere for 24 hours .
Purification : Acid-base extraction (using NaHCO₃ and HCl) followed by column chromatography (hexane/EtOAc gradients) .
- Yield : ~43% under optimized conditions. Ensure anhydrous solvents and inert gas protection to minimize side reactions .
Q. How should this compound be characterized to confirm its structural integrity?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the (E)-configuration of the acrylate and the presence of the dioxaborolane ring. The fluorine substituent will show distinct coupling patterns in ¹⁹F NMR .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in EtOAc/hexane) and refine using SHELX software .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility of 1,4-dioxane or acrylate esters .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) .
- Reactivity Insights : Simulate transition states for Suzuki-Miyaura coupling to identify regioselectivity trends influenced by the fluorine substituent .
- Validation : Compare computed NMR shifts with experimental data to resolve ambiguities .
Q. How to design a Suzuki-Miyaura cross-coupling reaction using this compound as a boronic ester partner?
- Methodology :
- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C for aryl halide coupling .
- Optimization : Vary base (K₂CO₃ vs. CsF) to improve yield; monitor reaction via TLC (hexane/EtOAc 7:3).
- Work-up : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography .
Q. How to resolve contradictions between spectroscopic data and expected structures?
- Methodology :
- X-ray Validation : If NMR suggests multiple conformers, crystallize the compound and refine using SHELXL to confirm the dominant structure .
- Dynamic NMR : For fluxional behavior (e.g., rotamers), perform variable-temperature ¹H NMR to observe coalescence .
- Isotopic Labeling : Use ¹⁰B/¹¹B NMR to assess boronic ester stability under reaction conditions .
Q. What strategies improve yield in large-scale syntheses of this compound?
- Methodology :
- Microwave Assistance : Reduce reaction time from 24 hours to <6 hours by heating at 120°C in a microwave reactor .
- Catalyst Loading : Lower Pd catalyst to 1 mol% with ligand (e.g., XPhos) to minimize costs while maintaining efficiency .
- Solvent Recycling : Distill and reuse 1,4-dioxane to reduce waste .
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Electron-Withdrawing Effects : Fluorine reduces electron density on the phenyl ring, slowing oxidative addition but enhancing transmetallation in Suzuki reactions .
- Steric Considerations : Use bulky ligands (e.g., DavePhos) to mitigate steric hindrance from the ortho-fluoro group .
- Competitive Experiments : Compare coupling rates with non-fluorinated analogs to quantify electronic effects .
Q. Data Contradiction Analysis
Q. How to address discrepancies between calculated and experimental NMR chemical shifts?
- Methodology :
- Solvent Effects : Include solvent (e.g., CDCl₃) in DFT calculations using the PCM model to improve shift accuracy .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotamer populations missed in static DFT .
- Experimental Repetition : Re-record NMR under standardized conditions (e.g., 25°C, 500 MHz) to rule out instrumental errors .
Q. Why might crystallographic data show unexpected bond lengths in the dioxaborolane ring?
- Methodology :
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O) that may distort bond lengths .
- Synchrotron Data : Collect high-resolution data (λ = 0.7 Å) to resolve subtle structural features .
Properties
Molecular Formula |
C17H22BFO4 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
ethyl 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(11-14(12)19)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |
InChI Key |
RMFSJADHYQNVAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.